3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Structural Analysis and Nomenclature

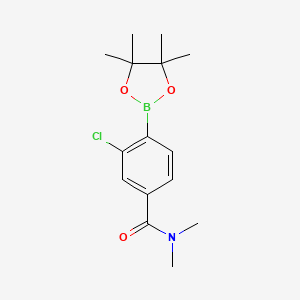

The molecular structure of this compound represents a sophisticated example of modern organoboron chemistry, incorporating multiple functional groups that collectively define its reactivity profile and synthetic utility. The compound possesses the molecular formula C₁₅H₂₁BClNO₃ with a molecular weight of 309.60 grams per mole, as documented in chemical databases. The systematic nomenclature reflects the presence of three distinct structural domains: the chlorinated aromatic ring system, the dimethylamide functionality, and the tetramethyl-1,3,2-dioxaborolane moiety.

The benzamide core structure provides the foundational framework for this compound, derived from the simplest amide derivative of benzoic acid. The benzamide functionality serves as a versatile scaffold in pharmaceutical chemistry, with numerous substituted benzamides finding commercial applications across diverse therapeutic areas including analgesics, antidepressants, antiemetics, and antipsychotics. The incorporation of the N,N-dimethyl substitution pattern on the amide nitrogen introduces steric and electronic effects that influence both the compound's reactivity and potential biological activity.

The chlorine substitution at the 3-position of the benzene ring introduces significant electronic effects through its electron-withdrawing properties. This halogen substituent creates an asymmetric electronic environment within the aromatic system, potentially affecting the compound's participation in electrophilic aromatic substitution reactions and influencing the electron density distribution across the molecular framework. The positioning of the chlorine atom meta to the amide functionality creates specific electronic and steric considerations that distinguish this compound from other halogenated benzamide derivatives.

The tetramethyl-1,3,2-dioxaborolane group represents the most structurally complex and chemically significant portion of the molecule. This boronic ester functionality consists of a five-membered ring incorporating two oxygen atoms and one boron atom, with four methyl groups providing steric protection and stability. The dioxaborolane ring system exhibits remarkable stability under ambient conditions while maintaining the reactivity necessary for participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction.

The three-dimensional molecular geometry of this compound reflects the hybridization states of its constituent atoms and the steric interactions between different functional groups. The boron atom within the dioxaborolane ring adopts a trigonal planar geometry, characteristic of trivalent boron compounds. This geometry facilitates the compound's participation in transmetalation reactions, where the boron center can coordinate with palladium catalysts to enable carbon-carbon bond formation.

Historical Context of Boronic Ester-Containing Benzamides

The development of boronic ester-containing benzamides represents a convergence of two historically significant areas of organic chemistry: the synthesis and application of benzamide derivatives and the evolution of organoboron chemistry. The historical progression of these fields provides essential context for understanding the significance of compounds like this compound in contemporary synthetic methodology.

The foundation of organoboron chemistry can be traced to the pioneering work of Frankland in 1860, who performed the first preparation and isolation of a boronic acid through the treatment of triethylborate with diethylzinc to obtain triethylborane, followed by slow oxidation in air to form ethylboronic acid. This groundbreaking work established the fundamental principles for synthesizing organoboron compounds, though the inherent instability and air sensitivity of early borane derivatives limited their practical applications.

The evolution of boronic acid chemistry gained significant momentum throughout the twentieth century as researchers developed more stable and synthetically useful derivatives. The introduction of boronic esters, particularly pinacol boronates containing the tetramethyl-1,3,2-dioxaborolane framework, represented a crucial advancement in the field. These cyclic boronic esters provided enhanced stability compared to free boronic acids while maintaining the essential reactivity required for synthetic transformations.

The historical development of benzamide chemistry proceeded along a parallel trajectory, driven primarily by medicinal chemistry applications. Benzamide derivatives demonstrated remarkable pharmaceutical potential, leading to the development of numerous commercial drugs spanning multiple therapeutic categories. The structural versatility of the benzamide scaffold enabled chemists to fine-tune molecular properties through strategic substitution patterns, creating compounds with optimized pharmacological profiles.

The convergence of boronic ester chemistry and benzamide synthesis gained particular significance following the development of palladium-catalyzed cross-coupling reactions. The Suzuki reaction, first published by Akira Suzuki and Norio Miyaura in 1981, revolutionized the field by enabling efficient carbon-carbon bond formation between organoboron compounds and organic halides. This methodology provided a practical pathway for incorporating boronic ester functionalities into complex molecular frameworks, including benzamide derivatives.

The specific development of compounds like this compound reflects the modern synthetic chemist's ability to combine multiple functional groups strategically within a single molecular framework. The tetramethyl-1,3,2-dioxaborolane moiety serves as a protected form of boronic acid functionality that can be readily activated under appropriate reaction conditions while remaining stable during synthesis and storage.

Historical perspectives on boronic acid derivatives reveal their initially limited applications due to stability concerns and synthetic accessibility challenges. However, the development of more robust boronic ester protecting groups, particularly the pinacol ester system, transformed these compounds into valuable synthetic intermediates. The number of publications focused on boronic acid derivatives increased dramatically beginning in the 1980s, coinciding with the development of reliable cross-coupling methodologies.

Significance in Modern Organoboron Chemistry

The significance of this compound in modern organoboron chemistry extends far beyond its individual molecular properties, encompassing its role as a representative example of how contemporary synthetic methodology enables the construction of sophisticated multifunctional molecules. This compound exemplifies several key trends and capabilities that define current approaches to organoboron synthesis and application.

In the context of modern cross-coupling chemistry, compounds containing the tetramethyl-1,3,2-dioxaborolane functionality serve as crucial building blocks for constructing complex molecular architectures. The Suzuki-Miyaura coupling reaction has emerged as one of the most important methodologies for carbon-carbon bond formation, enabling chemists to combine diverse molecular fragments with high efficiency and selectivity. The boronic ester functionality in this compound positions this compound as an ideal substrate for such transformations.

The mechanistic understanding of Suzuki coupling reveals why boronic esters like this compound are so valuable in synthetic chemistry. The catalytic cycle involves oxidative addition of palladium to an organic halide, followed by transmetalation with the boron-ate complex formed by reaction of the boronic ester with base, and finally reductive elimination to form the desired carbon-carbon bond. The tetramethyl-1,3,2-dioxaborolane group provides optimal stability and reactivity for this process, as the steric bulk of the methyl groups protects the boron center while the cyclic structure enhances the compound's shelf stability.

Contemporary organoboron chemistry has expanded beyond traditional cross-coupling applications to encompass diverse areas including medicinal chemistry, where boronic acid and ester derivatives have shown remarkable potential as pharmaceutical agents. The unique Lewis acidity of boron enables these compounds to interact selectively with biological targets, particularly enzymes containing active site diols or other nucleophilic functionalities. The low toxicity profile of boronic acid derivatives and their tendency to be excreted unmetabolized through the kidneys make them attractive candidates for drug development.

The structural complexity of this compound reflects modern synthetic chemistry's capability to incorporate multiple functional groups strategically within a single molecular framework. The presence of both electron-withdrawing (chlorine) and electron-donating (dimethylamino) substituents on the benzene ring creates a unique electronic environment that can be exploited for selective reactivity. This electronic tuning capability represents a sophisticated approach to molecular design that enables chemists to optimize compounds for specific applications.

The synthetic accessibility of this compound demonstrates the maturation of organoboron chemistry from a specialized research area to a broadly applicable synthetic methodology. Modern synthetic protocols enable the efficient preparation of complex boronic ester derivatives through well-established procedures, including palladium-catalyzed borylation reactions that can introduce the dioxaborolane functionality directly into aromatic substrates. These developments have made sophisticated organoboron compounds readily accessible to synthetic chemists across diverse research areas.

The environmental considerations associated with organoboron chemistry further enhance the significance of compounds like this compound in modern synthetic practice. Boronic acids and their derivatives generally exhibit low environmental toxicity compared to alternative organometallic reagents, making them attractive choices for sustainable synthetic methodologies. The boron-containing byproducts of cross-coupling reactions are typically benign and can often be easily separated from desired products.

The continuing evolution of organoboron chemistry suggests that compounds like this compound will maintain their significance as synthetic chemistry advances toward increasingly sophisticated molecular targets. The ability to combine boronic ester reactivity with diverse functional group compatibility positions these compounds at the forefront of modern synthetic methodology, enabling access to complex molecular architectures that would be challenging to construct through alternative approaches.

Properties

IUPAC Name |

3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBBJAMLAVMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610372-97-8 | |

| Record name | 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1610372-97-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings. The compound's structure includes a chloro group and a dioxaborolane moiety, which may influence its pharmacological properties.

- Molecular Formula: C15H21BClNO3

- Molecular Weight: 309.60 g/mol

- Purity: ≥ 95%

- IUPAC Name: 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

- Case Study 1: A study assessed the growth inhibition of cancer cells using derivatives of benzamide. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest:

- Microtubule Stabilization: Similar compounds have been shown to stabilize microtubules and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Research Findings

Synthesis and Derivatives

The synthesis of this compound involves coupling reactions that utilize boronic acids and other reagents to achieve the final product. The incorporation of the dioxaborolane structure is critical for enhancing the compound's solubility and biological activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is , with a molecular weight of 309.60 g/mol. The compound features a chloro group and a dioxaborolane moiety, which contribute to its chemical reactivity and potential applications in various chemical processes.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Research has shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Drug Delivery Systems

The ability of this compound to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its structural characteristics allow for modifications that can enhance solubility and bioavailability, crucial factors in the efficacy of therapeutic agents.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The presence of the boron atom makes this compound useful as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's reactivity can be harnessed to create new materials or pharmaceuticals through efficient synthetic routes.

Building Block for Functional Materials

Due to its unique functional groups, this compound serves as a building block for synthesizing advanced materials. It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electrical conductivity.

Material Science

Development of Sensors

Research indicates that boron-containing compounds can be utilized in the development of sensors for detecting various analytes. The electronic properties of the dioxaborolane moiety may allow for the design of sensitive detection systems for environmental monitoring or biomedical applications.

Nanocomposites

Incorporating this compound into nanocomposites can lead to materials with improved mechanical and thermal properties. The interaction between the organic components and inorganic nanoparticles can result in synergistic effects that enhance overall material performance.

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Fluoro

- 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1351502-31-2) Key Difference: Chloro substituent replaced with fluoro. For instance, fluorine may enhance oxidative stability but reduce nucleophilicity of the boronate ester compared to chlorine.

Positional Isomerism of Boronate Ester

- N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS: 1409999-52-5)

- Key Difference : Boronate ester at the benzene ring’s 2-position instead of 4-position.

- Impact : The ortho-substituted boronate may introduce steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions. Additionally, the altered conjugation could affect electronic properties relevant to drug-target interactions.

Amide Group Variations

- N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Key Difference : Dimethylamide replaced with propargylamide.

- Impact : The propargyl group introduces alkyne functionality, enabling click chemistry applications. However, the absence of dimethyl substitution reduces solubility in polar solvents.

Kinase Inhibitor Intermediates

- The target compound’s derivative in (Compound 39 ) was used to synthesize pyrrolopyridine-based kinase inhibitors. Its dimethylamide group likely improves membrane permeability compared to polar amides .

- In contrast, N-ethyl-2,6-dimethoxy-4-(5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)benzamide () incorporates a bulkier benzimidazole-pyrazole system, which may enhance target affinity but complicate synthesis .

Cross-Coupling Reactivity

- The tetramethyl dioxaborolane group in the target compound facilitates efficient coupling with aryl halides, as demonstrated in ’s discussion of Suzuki-Miyaura reactions . Comparatively, N-(3-chlorophenethyl)-4-nitrobenzamide () lacks a boronate ester, limiting its utility in modular synthetic routes .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Nickel-Catalyzed Borylation Using (2,2,2-Trifluoroethoxy)trimethylsilane

| Parameter | Details |

|---|---|

| Catalyst | Dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol) |

| Substrates | 4-chlorobenzamide (77.4 mg, 0.5 mmol), cesium fluoride (152 mg, 1.0 mmol), boron reagent (180 mg, 0.55 mmol) |

| Boron Reagent | 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolanyl) |

| Additive | Trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol) |

| Solvent | 1,4-dioxane (0.5 mL) |

| Conditions | 100 °C, 12 hours, inert atmosphere (argon), sealed tube |

| Work-up | Quenched with saturated ammonium chloride solution, extracted with ethyl acetate |

| Purification | Silica gel column chromatography (hexane:chloroform:ethyl acetate gradient) |

| Yield | 75% (92 mg, white solid) |

Notes: The reaction proceeds under an inert atmosphere to prevent catalyst deactivation. Cesium fluoride acts as a base to facilitate the borylation. The use of (2,2,2-trifluoroethoxy)trimethylsilane is crucial for activating the boron reagent. The relatively high yield (75%) and mild conditions make this method attractive for laboratory synthesis.

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

| Parameter | Details |

|---|---|

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·DCM) (408 mg, 0.5 mmol) |

| Substrates | 2-70 (1.0 g, 5 mmol), bis(pinacolato)diboron ((PinB)2) (2.28 g, 9 mmol), potassium acetate (980 mg, 10 mmol) |

| Solvent | 1,4-dioxane (5 mL) |

| Conditions | 95 °C, overnight, nitrogen atmosphere |

| Work-up | Filtration, concentration, silica gel chromatography (DCM/MeOH gradient) |

| Yield | 79% (975 mg, yellow solid) |

Notes: This method uses a well-known palladium catalyst system for Suzuki-Miyaura type borylation. Potassium acetate serves as the base. The reaction is carried out under nitrogen to avoid oxidation of the catalyst. The yield is slightly higher than the nickel-catalyzed method, and the process is suitable for larger scale synthesis.

Amide Formation Step (Precursor Preparation)

| Parameter | Details |

|---|---|

| Reagents | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.746 mmol), EDCI (214 mg, 1.12 mmol), HOBt (151 mg), triethylamine |

| Solvent | Dichloromethane |

| Conditions | 20 °C, 3 hours |

| Work-up | Standard aqueous work-up and purification |

| Yield | 45% |

Notes: This step involves coupling the boronic acid derivative with dimethylamine to form the N,N-dimethylbenzamide. EDCI and HOBt are used as coupling agents to activate the carboxylic acid. The moderate yield reflects the sensitivity of the boronate ester under coupling conditions.

Comparative Summary Table of Preparation Methods

| Method | Catalyst | Base/Additive | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Nickel-catalyzed borylation | Dichlorobis(trimethylphosphine)nickel | Cesium fluoride, (2,2,2-trifluoroethoxy)trimethylsilane | 1,4-dioxane | 100 °C | 12 h | 75% | Inert atmosphere, sealed tube |

| Palladium-catalyzed borylation | Pd(dppf)Cl2·DCM | Potassium acetate | 1,4-dioxane | 95 °C | Overnight | 79% | Nitrogen atmosphere |

| Amide coupling (precursor step) | None (EDCI/HOBt coupling) | Triethylamine | Dichloromethane | 20 °C | 3 h | 45% | Sensitive to boronate ester |

Research Findings and Considerations

Catalyst Choice: Both nickel and palladium catalysts are effective for the borylation step. Palladium catalysts tend to give slightly higher yields and have broader literature precedence in Suzuki-type reactions, but nickel catalysts offer cost advantages.

Base and Additives: Cesium fluoride and potassium acetate are commonly used bases. The presence of (2,2,2-trifluoroethoxy)trimethylsilane in the nickel-catalyzed method enhances the borylation efficiency by activating the boron reagent.

Reaction Atmosphere: Inert atmospheres (argon or nitrogen) are essential to prevent catalyst deactivation and side reactions.

Purification: Silica gel chromatography with solvent gradients tailored to the polarity of the product is standard for isolating the pure compound.

Yield and Scalability: Yields range from moderate to good (45–79%), with palladium-catalyzed borylation showing the highest yield. The methods are scalable with appropriate optimization.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves two key steps:

Boronic Ester Formation : Reacting 3-chloro-4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. This Miyaura borylation proceeds via oxidative addition and transmetallation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization requires strict control of temperature (80–100°C) and reaction time (12–24 hr) .

Key Validation : Confirm boronic ester incorporation via NMR (δ ~30 ppm) and IR (B-O stretch ~1350 cm) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, critical for verifying the dioxaborolane geometry and substituent positions .

- Multinuclear NMR :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or PEPPSI-type catalysts for coupling efficiency with aryl halides. Use ligand additives (e.g., SPhos) to suppress protodeborylation .

- Solvent/Base Optimization : Evaluate DMF, THF, or dioxane with K₂CO₃, Cs₂CO₃, or NaOtBu. Polar aprotic solvents enhance stability of boronic esters .

- Kinetic Monitoring : Track reaction progress via HPLC or GC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .

Data Contradiction Example : Low yields may arise from residual moisture; employ molecular sieves or rigorous solvent drying .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Dynamic NMR for Rotamers : If dimethylamide rotation causes split signals, acquire spectra at elevated temperatures (e.g., 60°C) to coalesce peaks .

- DFT Calculations : Compare computed chemical shifts (Gaussian/B3LYP) with experimental data to validate ambiguous assignments .

- Crystallographic Validation : Resolve discrepancies (e.g., unexpected NOEs in NOESY) by obtaining a crystal structure .

Basic: What are the pharmacological applications of this compound in medicinal chemistry?

Methodological Answer:

- Protease Inhibition : Screen against serine hydrolases (e.g., FAAH) via fluorometric assays; boronic esters act as electrophilic warheads .

- Anticancer Profiling : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with non-boron analogs .

- ADME Studies : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize lead optimization .

Advanced: What strategies improve the solubility and stability of this compound in aqueous media?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility while retaining boronic ester integrity .

- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to reduce aggregation in PBS buffer .

- pH Adjustment : Stabilize the dioxaborolane moiety by maintaining pH 7–8; avoid strongly acidic conditions to prevent hydrolysis .

Advanced: How to address low yields in Suzuki-Miyaura couplings with sterically hindered partners?

Methodological Answer:

- Microwave-Assisted Synthesis : Apply controlled heating (120°C, 30 min) to overcome kinetic barriers in bulky aryl halide couplings .

- Pre-activation of Boronic Ester : Treat with CsF or KHF₂ to generate more reactive trifluoroborate intermediates .

- Statistical Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, solvent ratio, and temperature simultaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.